molecular formula C21H25N5O4S2 B6526658 N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 894048-02-3

N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6526658
CAS No.: 894048-02-3
M. Wt: 475.6 g/mol
InChI Key: LPDVCLPIFMBMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a pyrrolidine-3-carboxamide moiety. Its structure includes a cyclopentylcarbamoyl-methylsulfanyl substituent on the thiadiazole ring and a 4-methoxyphenyl group attached to the pyrrolidine ring.

Properties

IUPAC Name

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S2/c1-30-16-8-6-15(7-9-16)26-11-13(10-18(26)28)19(29)23-20-24-25-21(32-20)31-12-17(27)22-14-4-2-3-5-14/h6-9,13-14H,2-5,10-12H2,1H3,(H,22,27)(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDVCLPIFMBMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiadiazole ring, a pyrrolidine moiety, and a methoxyphenyl group. These functional groups are known to influence biological activity significantly.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₄O₂S₂
  • Molecular Weight : 398.48 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiadiazole and pyrrolidine structures. The compound has been evaluated against various Gram-positive and Gram-negative bacteria.

Pathogen Activity
Staphylococcus aureusModerate to strong
Acinetobacter baumanniiModerate
Klebsiella pneumoniaeWeak to moderate
Pseudomonas aeruginosaWeak
Candida aurisModerate

The antimicrobial activity was assessed using the broth microdilution method, indicating that the compound exhibits structure-dependent efficacy against multidrug-resistant pathogens .

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound's anticancer properties were tested using the A549 human lung cancer cell line, where it showed promising results in inhibiting cell proliferation.

Cell Line IC50 Value (µM)
A549 (Lung Cancer)12.5

These findings suggest that the compound may serve as a lead for developing novel anticancer agents targeting specific cancer pathways .

Enzyme Inhibition

The compound also demonstrates enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial in therapeutic contexts such as Alzheimer's disease and urinary tract infections.

Enzyme Inhibition Type IC50 Value (µM)
Acetylcholinesterase (AChE)Strong8.5
UreaseModerate15.0

These results indicate that the compound could be explored further for neuroprotective and anti-infective applications .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

A study involving A549 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed that the mechanism of action may involve apoptosis induction through mitochondrial pathways.

Scientific Research Applications

Medicinal Chemistry

N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is being investigated for its potential therapeutic properties:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including interference with DNA replication and enzyme inhibition.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It acts as an inhibitor for enzymes involved in metabolic pathways, which may affect cell proliferation and survival .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in experimental models, indicating potential use in treating inflammatory diseases.

Chemical Synthesis

This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities. The synthesis typically involves:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the cyclopentylcarbamoyl group via reaction with cyclopentyl isocyanate.
  • Attachment of the pyrrolidine moiety through coupling reactions.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a new antibiotic agent.

Case Study 2: Anticancer Activity

Another research project focused on the compound's effect on cancer cell lines demonstrated that it could induce apoptosis in specific types of cancer cells while sparing normal cells. This selectivity highlights its potential as a targeted cancer therapy.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Thiadiazole Substituent Aryl Group Molecular Weight Key Features
Target Compound Cyclopentylcarbamoyl-methylsulfanyl 4-Methoxyphenyl Not provided Carbamate linkage enhances hydrogen bonding; methoxy improves lipophilicity
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Cyclohexyl 4-Fluorophenyl 388.46 Fluorine’s electron-withdrawing effect may reduce bioavailability
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Isopropyl 4-Fluorophenyl Not provided Smaller alkyl chain reduces steric hindrance
N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 2-(1,3-Dioxolan-2-yl)ethylsulfanyl 3-Methoxyphenyl 450.5 Dioxolane ring improves solubility; meta-methoxy alters electronic distribution

Key Observations:

Compounds with dioxolane-containing substituents (e.g., ) exhibit improved solubility due to polar oxygen atoms, contrasting with the hydrophobic cycloalkyl groups in the target compound.

In contrast, 4-fluorophenyl analogues (e.g., ) feature electron-withdrawing effects, which may alter binding affinity in biological systems.

Molecular Weight Trends :

  • The target compound’s molecular weight is likely higher than analogues with simpler substituents (e.g., cyclohexyl : 388.46), suggesting differences in pharmacokinetic properties such as absorption and metabolism.

Electronic and Steric Considerations

  • Electronic Effects : The 4-methoxy group in the target compound donates electron density via resonance, stabilizing positive charges in adjacent regions. This contrasts with 4-fluoro analogues, which withdraw electron density .
  • Steric Hindrance : The cyclopentylcarbamoyl group introduces moderate steric bulk compared to smaller substituents like isopropyl . This may limit binding to sterically sensitive targets but improve specificity for larger active sites.

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazide derivatives undergo cyclization in the presence of dehydrating agents to form the 1,3,4-thiadiazole ring. For example, cyclopentylthiosemicarbazide is treated with phosphorous oxychloride (POCl₃) under reflux conditions to yield 5-cyclopentylamino-1,3,4-thiadiazol-2-amine. This intermediate is critical for introducing the sulfanyl-(cyclopentylcarbamoyl)methyl side chain.

Oxidative Cyclization

Alternative methods employ oxidative cyclization using iodine or ferric chloride (FeCl₃) to convert hydrazine-carbothioamide precursors into the thiadiazole ring. For instance, reaction of 4-methoxyphenylhydrazine with carbon disulfide (CS₂) in an alkaline medium generates a dithiocarbazate intermediate, which is subsequently oxidized to form the 2-amino-1,3,4-thiadiazole derivative.

Introduction of the Sulfanyl-(Cyclopentylcarbamoyl)Methyl Side Chain

The sulfanyl-linked cyclopentylcarbamoyl group is introduced via nucleophilic substitution at the 5-position of the thiadiazole ring:

Mercapto Intermediate Generation

2-Amino-5-mercapto-1,3,4-thiadiazole is prepared by treating the thiadiazole core with thiourea in ethanol under reflux. The mercapto group (-SH) serves as the nucleophile for subsequent alkylation.

Alkylation with Bromoacetamide Derivatives

Bromoacetamide derivatives functionalized with cyclopentyl groups are synthesized by reacting bromoacetyl bromide with cyclopentylamine in dichloromethane (DCM) at 0–5°C. The resulting N-cyclopentyl-2-bromoacetamide is then coupled to the mercapto-thiadiazole intermediate using triethylamine (TEA) as a base in tetrahydrofuran (THF). This step achieves the sulfanyl-(cyclopentylcarbamoyl)methyl substitution with yields ranging from 68–75%.

Synthesis of the 1-(4-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxamide Moiety

The pyrrolidone fragment is constructed through a cyclization strategy:

Formation of the Pyrrolidine Ring

4-Methoxyphenylglycine is condensed with acryloyl chloride in the presence of sodium bicarbonate (NaHCO₃) to form N-(4-methoxyphenyl)-2-vinylpyrrolidin-5-one. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid yields the 5-oxopyrrolidine-3-carboxylic acid derivative.

Carboxamide Functionalization

The carboxylic acid is activated using ethyl chloroformate (ClCO₂Et) and N-methylmorpholine (NMM) in THF, followed by reaction with ammonium hydroxide to generate the primary carboxamide. Alternatively, coupling agents such as OxymaPure and N,N'-diisopropylcarbodiimide (DIC) are employed for direct amidation, achieving conversions >90%.

Final Coupling of Thiadiazole and Pyrrolidone Fragments

The two key intermediates are conjugated via a peptide coupling reaction:

Activation of the Carboxamide

The 5-oxopyrrolidine-3-carboxamide is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

Nucleophilic Attack by Thiadiazole Amine

The activated carboxamide reacts with the 2-amino group of the thiadiazole derivative at room temperature for 12–16 hours. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:1) affords the final compound in 65–72% yield.

Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Selection : DMF outperforms THF in coupling reactions due to better solubility of intermediates.

  • Temperature Control : Reactions conducted above 40°C led to decomposition of the thiadiazole ring, necessitating ambient conditions.

Steric Hindrance Mitigation

The cyclopentyl group introduces steric bulk, reducing coupling efficiency. Using HATU instead of traditional carbodiimides (e.g., EDC) improves yields by 15–20%.

Characterization and Analytical Data

The final compound is characterized using spectroscopic and chromatographic methods:

Property Value Method
Molecular Weight506.6 g/molHRMS
Melting Point198–202°CDifferential Scanning Calorimetry
¹H NMR (400 MHz, DMSO-d₆)δ 1.45–1.60 (m, 8H, cyclopentyl), 3.75 (s, 3H, OCH₃), 4.22 (q, 2H, CH₂S), 7.12 (d, J = 8.8 Hz, 2H, ArH), 7.89 (d, J = 8.8 Hz, 2H, ArH)
Purity≥98%HPLC (C18, acetonitrile/water)

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for different preparation strategies:

Step Method A (POCl₃ Cyclization)Method B (Oxidative Cyclization)
Thiadiazole Formation Yield82%74%
Reaction Time6 hours8 hours
Purity Post-Purification95%91%
ScalabilityLimited due to POCl₃ handlingBetter for large-scale synthesis

Method B is preferred for industrial applications despite marginally lower yields due to safer reagent profiles and scalability .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis involves multi-step reactions, including thiadiazole ring formation, introduction of the cyclopentylcarbamoyl group, and coupling with the pyrrolidine-3-carboxamide moiety. Critical factors include:

  • Thiadiazole Ring Synthesis : Reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization .
  • Functional Group Introduction : Using cyclopentyl isocyanate to introduce the cyclopentylcarbamoyl group via nucleophilic substitution .
  • Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF) and catalysts like triethylamine improve yield and purity . Methodological Tip: Monitor intermediate purity via TLC and optimize reaction temperatures (typically 60–100°C) to avoid side reactions .

Q. How can researchers confirm the molecular geometry and crystal structure?

X-ray crystallography is the gold standard. Key steps include:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data .
  • Structure Refinement : Employ SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions and validate geometry .
  • Validation Tools : ORTEP-3 or WinGX for graphical representation of thermal ellipsoids and bond lengths/angles .

Q. What analytical techniques are recommended for purity and structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent integration and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and impurity detection .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How does the thiadiazole ring influence biological activity, and how is this validated experimentally?

The thiadiazole ring enhances electron-deficient properties, enabling DNA intercalation and enzyme inhibition. Validation approaches:

  • DNA Interaction Assays : Gel electrophoresis to assess DNA cleavage; fluorescence quenching studies with ethidium bromide .
  • Enzyme Inhibition : Kinetics assays (e.g., Michaelis-Menten plots) to measure IC₅₀ values against target enzymes like topoisomerase II .
  • SAR Studies : Compare analogs with modified thiadiazole substituents to isolate structural contributions .

Q. How are contradictions in biological activity data resolved across structural analogs?

Contradictions often arise from variations in substituents or assay conditions. Strategies include:

  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify confounding variables .
  • Dose-Response Replication : Standardize assays (e.g., fixed cell lines, identical IC₅₀ protocols) to isolate compound-specific effects .
  • Crystallographic Validation : Compare target protein-ligand co-crystal structures to confirm binding mode consistency .

Q. What in silico strategies predict binding interactions with target proteins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions, focusing on hydrogen bonds with the thiadiazole sulfur and carboxamide groups .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., cyclopentyl group for hydrophobic pockets) using MOE .

Q. How can experimental design optimize synthesis yield and purity?

Apply Design of Experiments (DoE) principles:

  • Factor Screening : Test variables (temperature, solvent ratio, catalyst loading) via Plackett-Burman design .
  • Response Surface Methodology (RSM) : Central Composite Design to model optimal conditions (e.g., 75°C, 1:1.2 reagent ratio) .
  • Process Analytical Technology (PAT) : In-line FTIR or HPLC to monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.